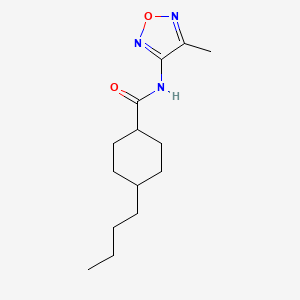
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide, with the chemical formula C17H13NO3, is a fascinating compound. It belongs to the class of benzofuran derivatives and exhibits intriguing properties. Although analytical data for this compound are not widely available, it remains an interesting subject for early discovery researchers .
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. While specific literature references are scarce, here’s a general outline:
Benzofuran Synthesis: Start by synthesizing the benzofuran ring, possibly through cyclization reactions.
Benzoylation: Introduce the benzoyl group at the desired position on the benzofuran ring.
Chromene Formation: Form the chromene moiety, incorporating the 4-oxo functionality.
Amide Formation: Finally, amidate the compound to obtain the target this compound.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound are not well-documented. Researchers primarily focus on its synthetic routes for laboratory-scale investigations.
Chemical Reactions Analysis
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide likely undergoes various reactions:
Oxidation: The benzofuran and chromene moieties may be susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Substituent modifications on the benzofuran or chromene rings are possible.
Common reagents and conditions depend on the specific reaction step. Major products could include derivatives with altered functional groups.
Scientific Research Applications
Chemistry::
Structural Elucidation: Researchers study its spectroscopic properties (NMR, IR, UV-Vis) to understand its structure.
Synthetic Intermediates: It may serve as an intermediate in the synthesis of other compounds.
Biological Activity: Investigate its potential as an enzyme inhibitor, receptor modulator, or anticancer agent.
Drug Development: Assess its pharmacological properties for drug discovery.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Mechanism of Action
The precise mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are limited, N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzofuran, chromene, and amide functionalities. Similar compounds might include other benzofuran derivatives or chromenes.
Properties
Molecular Formula |
C25H15NO5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H15NO5/c27-18-14-21(30-19-12-6-4-10-16(18)19)25(29)26-22-17-11-5-7-13-20(17)31-24(22)23(28)15-8-2-1-3-9-15/h1-14H,(H,26,29) |
InChI Key |
FRXYDIDLTRBSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [5-(benzylamino)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11402593.png)
![N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-2-phenoxy-N-phenylacetamide](/img/structure/B11402595.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11402601.png)
![N-[2-[5-(furan-2-carbonylamino)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B11402602.png)
![3-(4-chlorophenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11402633.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)-N,N-dimethyl-1,3-oxazol-5-amine](/img/structure/B11402634.png)

![3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402649.png)
![4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11402650.png)
![7-(3-acetylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402652.png)
![5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11402658.png)
![N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11402660.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-5,7-dimethyl-4H-chromen-4-one](/img/structure/B11402670.png)
![2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11402680.png)
